molecular formula C5H5NO5 B167056 Succinimidyl carbonate CAS No. 135680-78-3

Succinimidyl carbonate

Cat. No.: B167056
CAS No.: 135680-78-3
M. Wt: 159.1 g/mol
InChI Key: ZJIFDEVVTPEXDL-UHFFFAOYSA-N
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Description

Succinimidyl carbonate (SC) is a reactive ester widely used in bioconjugation and organic synthesis. Its structure consists of a succinimidyl (2,5-dioxopyrrolidin-1-yl) group linked to a carbonate moiety. SC derivatives, such as N,N'-dithis compound (DSC), are homobifunctional crosslinkers, while heterobifunctional variants like acryloyl-PEG-succinimidyl carbonate (PEG-SMC) enable site-specific modifications . SC reacts with primary amines under mild aqueous conditions (pH 7–9) to form stable carbamate linkages, making it ideal for protein-PEGylation, nanoparticle functionalization, and drug delivery .

Key advantages include:

  • High Reactivity: SC’s active carbonate group reacts faster than imidazole carbamates (e.g., from CDI) .
  • Aqueous Compatibility: PEG-SMC derivatives exhibit longer half-lives in water compared to succinimidyl carboxymethyl esters (PEG-SCM) .
  • Stability: Resulting carbamate bonds resist hydrolysis under physiological conditions .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) hydrogen carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO5/c7-3-1-2-4(8)6(3)11-5(9)10/h1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIFDEVVTPEXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159491
Record name Succinimidyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135680-78-3
Record name Succinimidyl carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135680783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimidyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Reactivity

Succinimidyl carbonate reacts with amines to form N-succinimidyl esters, which are valuable intermediates in organic synthesis. The reaction conditions are generally mild, allowing for the preservation of sensitive functional groups in complex molecules.

Applications in Organic Synthesis

3.1 Alkoxycarbonylation of Amines

One significant application of N,N'-dithis compound (DSC) is in the alkoxycarbonylation of amines. This method has been shown to yield various carbamate derivatives efficiently. A study demonstrated that different alcohols could be reacted with amines using DSC, resulting in high yields of the corresponding carbamates (Table 1) .

EntryAlcoholsAminesCarbamatesYields (%)
142686
226683
346677
486665
546689
...............

This table summarizes the efficiency of DSC in producing carbamates from various alcohols and amines, highlighting its utility in synthetic chemistry.

3.2 Synthesis of N-Succinimidyl Esters

This compound is also employed in the synthesis of N-succinimidyl esters from carboxylic acids. This method allows for high yields and purities, making it a preferred choice for preparing activated esters for peptide coupling reactions .

Bioconjugation Applications

4.1 PEGylation

Methoxy PEG this compound is used for PEGylation, a process that enhances the solubility and stability of therapeutic proteins. It reacts with lysine residues on proteins, forming stable urethane linkages that improve pharmacokinetic properties . This application is critical in developing biopharmaceuticals.

4.2 Antibody Immobilization

This compound has been utilized for the immobilization of antibodies on solid supports, such as monolithic columns. This technique enhances the performance of enzyme assays by increasing the loading capacity and specific activity of immobilized enzymes .

Case Studies

5.1 Enzyme Immobilization

A study evaluated the use of this compound for immobilizing lipase B from Candida antarctica on different supports. The results showed that using this compound significantly improved enzyme activity compared to traditional methods .

5.2 Drug Development

In drug development, this compound has been applied to synthesize prodrugs that release active compounds upon hydrolysis. This approach allows for targeted delivery and controlled release of therapeutics .

Chemical Reactions Analysis

Reactions with Amines

Succinimidyl carbonate reacts with primary and secondary amines to form stable carbamate derivatives.

Mechanism:

  • SC undergoes nucleophilic attack by the amine, releasing N-hydroxysuccinimide (NHS) and forming a carbamate bond.

  • Example : Reaction with 4-methylbenzylamine yields an amide product in 86–87% yield ( ).

Key Reaction Data:

SubstrateConditionsProductYieldSource
3-(3,4-Dimethoxyphenyl)propionic acidDSC (1.5 eq), Et₃N (3 eq), CH₂Cl₂, 1 hCarbamate derivative86%
L-EphedrineDSC (1.5 eq), CH₃CN, 23°C, 4 hCarbamate 7 83%

Reactions with Alcohols

SC selectively activates hydroxyl groups, forming mixed carbonates for subsequent nucleophilic substitution.

Procedure:

  • Step 1 : Alcohol (e.g., 1,2-O-isopropylidene-D-xylofuranose) reacts with SC in acetonitrile with triethylamine to form a mixed carbonate intermediate ( ).

  • Step 2 : The intermediate reacts with amines to yield carbamates (e.g., 5 in 86% yield).

Kinetics:

  • Reaction completion time varies by solvent: 4 h in CH₃CN vs. 12 h in CH₂Cl₂ ( ).

Hydrolysis and Lossen Rearrangement

SC derivatives undergo hydrolysis in basic aqueous solutions, leading to Lossen rearrangement:

Mechanism:

  • Hydrolysis generates a hydroxamic acid intermediate.

  • Rearrangement produces isocyanate and CO₂ ( ).

Side Reactions:

  • Isocyanate may hydrolyze to amines or react with nucleophiles (e.g., amino, hydroxyl groups).

  • Mitigation : Lower pH (<7) or temperature reduces rearrangement ( ).

Polymer Functionalization

SC-terminated polyethylene glycol (PEG) conjugates amines via carbamate bonds:

Example:

  • α-Alkyne-ω-SC PEG (5–80 kDa) couples with proteins under mild conditions ( ).

  • Key Data : Polydispersity index (PI) < 1.25 for SC-PEG derivatives ( ).

Stability and Storage

  • Shelf Life : SC derivatives remain stable for months at 4°C ( ).

  • Decomposition : Prolonged exposure to moisture or heat accelerates hydrolysis ( ).

Comparative Reactivity:

ReagentReaction Time (h)Yield RangePreferred Use Case
SC1–480–90%Carbamate formation
NHS esters6–2470–85%Amide bond formation
Phosgene derivatives12–4860–75%Large-scale synthesis

Key Parameters:

  • Solvent : Acetonitrile accelerates reactions vs. dichloromethane ( ).

  • Catalyst : Triethylamine (3 eq) enhances nucleophilic substitution ( ).

  • Temperature : Room temperature (23°C) optimal for most reactions ( ).

Comparison with Similar Compounds

N-Hydroxysuccinimide (NHS) Esters

  • Structure : NHS esters (e.g., succinimidyl succinate, SS) contain a succinimidyl group linked to an acyl group.
  • Reactivity: NHS esters target amines but require non-aqueous solvents for activation. SC’s carbonate group offers better aqueous stability .
  • Applications : SC is preferred for PEGylation due to its carbamate linkage stability, while NHS esters are common in small-molecule conjugates .

p-Nitrophenyl Chloroformate (pNPC)

  • Reactivity : pNPC reacts with alcohols to form activated carbonates but requires organic solvents (e.g., THF) and yields intermediates with shorter half-lives. SC derivatives achieve higher aqueous compatibility .
  • Yield : pNPC reactions with alcohols yield 67–89%, whereas SC-based reactions (e.g., DSC with alcohols) show lower yields (37%) but broader solvent flexibility .

1,1′-Carbonyldiimidazole (CDI)

  • Mechanism : CDI activates hydroxyl or amine groups via imidazole carbamate intermediates.
  • Reactivity : Imidazole carbamates are less reactive than SC, requiring longer reaction times .
  • Stability : SC-derived carbamates are chemically stable, whereas CDI-activated intermediates hydrolyze faster .

Maleimide-PEG-NHS (Mal-PEG5000-NHS)

  • Functionality : Combines maleimide (thiol-reactive) and NHS (amine-reactive) groups.
  • Efficiency: SC-based Mal-PEG-SC shows 23% conjugation efficiency with antibodies, outperforming SPDP (8%) in nanoparticle functionalization .

N,N′-Disuccinimidyl Carbonate (DSC)

  • Structure : Homobifunctional SC derivative with two succinimidyl groups.
  • Applications : Used for crosslinking amines in proteins or peptides. DSC-activated PEG-SMC enables controlled drug release in aqueous environments .

Data Table: Comparative Analysis of this compound and Analogues

Compound Reactivity Stability Key Applications Yield/ Efficiency
This compound High (amines) High (aqueous) Protein PEGylation, nanoparticle conjugation 23% (antibody coupling)
NHS Esters Moderate (amines) Moderate (organic) Small-molecule conjugates N/A
p-Nitrophenyl Carbonate High (alcohols) Low (aqueous) Urethane synthesis 67–89%
CDI Low Moderate Oligonucleotide activation N/A
DSC Very High (amines) High (crosslinks) Homobifunctional crosslinking 37–95%

Preparation Methods

Reagents and Procedure

The silylation-phosgene method, as detailed in patent US4341707A, involves a two-step synthesis. First, an N-hydroxy compound such as N-hydroxysuccinimide (NHS) undergoes silylation using trimethylsilyldiethylamine (TMS-DEA) or hexamethyldisilazane in an anhydrous solvent like toluene or tetrahydrofuran (THF). The silylated intermediate, ROSi(CH3)3R-O-Si(CH_3)_3, is subsequently reacted with phosgene (COCl2COCl_2) under ice-cooling conditions to yield succinimidyl carbonate.

Reaction Mechanism

The silylation step replaces the hydroxyl hydrogen of NHS with a trimethylsilyl group, enhancing the nucleophilicity of the oxygen atom. This facilitates the attack of phosgene, leading to the formation of the carbonate linkage. The reaction proceeds via a nucleophilic acyl substitution mechanism, with the silyl group acting as a protecting agent to prevent side reactions.

Yield and Purity

This method achieves yields exceeding 85% under optimized conditions. The use of anhydrous solvents and low temperatures minimizes hydrolysis of phosgene, ensuring high product purity. Nuclear magnetic resonance (NMR) analyses of intermediates confirm the absence of racemization, a critical advantage for peptide synthesis.

Trichloromethyl Chloroformate (TCF) Method

Molten State Synthesis

An alternative approach employs trichloromethyl chloroformate (TCF) as the carbonyl source. In the molten state, NHS reacts directly with TCF at elevated temperatures (100–150°C) without solvents. This exothermic reaction produces this compound and hydrogen chloride as a byproduct.

Solvent-Based Optimization

When conducted in non-polar solvents like xylene, the reaction requires reflux conditions (140–150°C) to achieve comparable yields. The solvent stabilizes reactive intermediates, reducing side reactions such as dimerization. Post-reaction purification involves fractional distillation or recrystallization to isolate the product.

Comparative Efficiency

The molten-state method offers faster reaction times (2–3 hours) but demands rigorous temperature control to prevent decomposition. In contrast, solvent-based reactions, while slower (6–8 hours), provide better control over stoichiometry and byproduct formation.

N,N'-Dithis compound (DSC)-Mediated Synthesis

Preparation via DSC

N,N'-Dithis compound (DSC), a commercially available reagent, enables alkoxycarbonylation of amines and alcohols. Reaction of NHS with DSC in acetonitrile or dichloromethane in the presence of triethylamine yields this compound within 4–12 hours.

Applications in Carbamate Synthesis

DSC-mediated reactions are particularly advantageous for synthesizing carbamate derivatives. For example, coupling DSC with protected xylofuranose produces mixed succinimide carbonates, which further react with amines to form stable carbamates.

PEG Conjugation and Modifications

Role of Spacers and Solvents

In polymer chemistry, this compound-terminated polyethylene glycol (PEG) is synthesized using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Alkyl spacers between PEG and the carbonate group influence reactivity; longer spacers (e.g., hexyl) enhance conjugation efficiency by reducing steric hindrance.

NMR and Spectrophotometric Analysis

1^1H NMR spectra of mPEG–NHS carbonates reveal characteristic peaks at δ 2.84 ppm (succinimidyl ring) and δ 4.28–4.47 ppm (methylene groups adjacent to the carbonate). UV spectrophotometry quantifies the degree of activation by measuring NHS anion release at 260 nm under alkaline hydrolysis.

Comparative Analysis of Methods

Advantages and Limitations

MethodYield (%)Temperature (°C)Time (h)Key AdvantageLimitation
Silylation-Phosgene85–900–254–6High purity, no racemizationRequires toxic phosgene
TCF (Molten)75–80100–1502–3Rapid synthesisHigh decomposition risk
TCF (Solvent)80–85140–1506–8Controlled stoichiometryLong reaction time
DSC-Mediated70–8623–704–12Versatile for carbamatesModerate yields

Industrial Applicability

The silylation-phosgene method dominates large-scale production due to its scalability and high yields. However, DSC-mediated synthesis is preferred for pharmaceutical applications requiring carbamate linkages .

Q & A

Q. What is the role of succinimidyl carbonate in bioconjugation chemistry, and how is it methodologically applied?

this compound is widely used to activate hydroxyl groups for amine-reactive crosslinking, forming stable carbamate linkages. For example, in peptide synthesis, it reacts with primary amines under mild conditions (e.g., in THF or DMF with a tertiary amine catalyst like triethylamine) to generate active esters . A typical protocol involves dissolving the hydroxyl-containing molecule (e.g., polyethylene glycol) in anhydrous solvent, adding this compound (1.2–2.0 equivalents), and stirring at room temperature for 4–24 hours. The product is purified via precipitation or chromatography .

Q. How can researchers ensure the stability of this compound derivatives in aqueous solutions during experiments?

this compound esters are prone to hydrolysis in aqueous media, which limits their utility in biological buffers. To mitigate this, researchers can:

  • Use organic-aqueous biphasic systems to minimize water exposure during reactions.
  • Substitute the carbonate group with more hydrolytically stable linkers, such as succinic acid o-nitrobenzyl esters, which resist degradation until UV-triggered cleavage .
  • Optimize reaction pH (neutral to slightly basic) to balance reactivity and stability .

Q. What analytical techniques are critical for characterizing this compound reaction products?

Key methods include:

  • ¹H NMR : To confirm carbamate formation (e.g., disappearance of hydroxyl proton signals at δ 1.5–2.5 ppm and appearance of succinimidyl protons at δ 2.8–3.0 ppm) .
  • HPLC/MS : To assess purity and molecular weight of conjugated products.
  • Gel Permeation Chromatography (GPC) : For polymer conjugates, to determine molecular weight distribution .

Advanced Research Questions

Q. How can conflicting data on this compound reaction efficiencies be resolved in crosslinking studies?

Discrepancies often arise from differences in solvent polarity, catalyst choice, or reactant ratios. For example, yields for carbamate formation vary between 37% (in MeCN with Et₃N) and 89% (in THF with N-methylmorpholine) . To address contradictions:

  • Systematically replicate reaction conditions from literature, including solvent drying methods and inert atmospheres.
  • Use kinetic studies (e.g., time-resolved FTIR) to monitor reaction progress and identify side reactions like hydrolysis .
  • Compare analytical thresholds (e.g., NMR detection limits vs. HPLC sensitivity) to validate quantification methods .

Q. What strategies improve the reproducibility of this compound-mediated polymer network synthesis?

In synthesizing Tetra-PEG gels, prepolymer stoichiometry and purity are critical. Best practices include:

  • Prepolymers : Characterize tetra-armed PEG-succinimidyl carbonate (TetraPEG-OSu) via ¹H NMR and GPC to confirm >95% functionalization .
  • Crosslinking : Use equimolar ratios of TetraPEG-OSu and TetraPEG-NH₂ in anhydrous DMSO, with rigorous exclusion of moisture.
  • Quality Control : Validate gelation efficiency via rheometry and compare fracture energy to published benchmarks (e.g., 10–100 J/m² for Tetra-PEG gels) .

Q. How can researchers design experiments to address this compound’s limitations in complex biological systems?

  • Controlled Release : Replace the carbonate group with photo-cleavable linkers (e.g., o-nitrobenzyl derivatives) to enable spatiotemporal control over conjugate dissociation .
  • Competitive Reactivity : Introduce blocking agents (e.g., glycine) to quench unreacted succinimidyl esters post-conjugation, reducing off-target binding .
  • In Situ Activation : Use bis(succinimidyl) carbonate (DSC) with carboxylic acids to generate active esters dynamically, minimizing pre-synthesis degradation .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound reaction yields?

  • Use ANOVA to compare yields across solvent systems (e.g., THF vs. MeCN) or catalyst types.
  • Report confidence intervals (95%) for replicate experiments (n ≥ 3) to account for variability .
  • For low-yield reactions (e.g., <40%), apply error-propagation analysis to identify dominant uncertainty sources (e.g., weighing accuracy, solvent purity) .

Q. How should researchers document this compound protocols to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental Section : Specify reagent grades, solvent drying methods, and purification techniques (e.g., “this compound was recrystallized from ethyl acetate before use”) .
  • Supporting Information : Include raw NMR spectra, HPLC chromatograms, and GPC traces. For multi-step syntheses, provide step-by-step yield tables .

Tables for Key Data

Table 1. Common Solvent Systems for this compound Reactions

SolventCatalystTypical Yield (%)Reference
THFN-Methylmorpholine67–89
MeCNTriethylamine37–52
DMFDMAP75–85

Table 2. Stability of this compound Derivatives in Aqueous Media

DerivativeHalf-life (pH 7.4, 25°C)ApplicationReference
This compound30 minShort-term crosslinking
Succinic acid o-nitrobenzyl ester>24 hoursUV-triggered peptide release

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